molecular formula C9H12N2O2S B1272336 (2,5-Dimethoxyphenyl)thiourea CAS No. 67617-98-5

(2,5-Dimethoxyphenyl)thiourea

Cat. No. B1272336
CAS RN: 67617-98-5
M. Wt: 212.27 g/mol
InChI Key: ZLGQKHQZDDTIFW-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)thiourea derivatives are a class of compounds that have been studied for their potential applications in various fields, including as chiral solvating agents (CSAs) for enantiodiscrimination in NMR spectroscopy, as well as for their electronic properties and potential pharmacological activities. These derivatives are characterized by the presence of a thiourea moiety and a dimethoxyphenyl group, which can influence their chemical behavior and interaction with other molecules.

Synthesis Analysis

The synthesis of (2,5-Dimethoxyphenyl)thiourea derivatives can involve various strategies. For instance, the synthesis of thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol was achieved by reacting 2-[(1R)-1-aminoethyl]phenol with benzoyl isothiocyanate, which resulted in effective CSAs for enantiodiscrimination of amino acid derivatives . Another example includes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, where 2,5-dimethoxybenzenethiol was converted to thioether derivatives with various halides, followed by a series of reactions to obtain the desired amines .

Molecular Structure Analysis

The molecular structure of (2,5-Dimethoxyphenyl)thiourea derivatives can significantly affect their properties and interactions. For example, the crystal structure of a related compound, N'-(4,6-dimethoxy-pyrimidin-2-yl)-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea, revealed a nearly planar arrangement due to strong intramolecular hydrogen bonding, which contributes to the formation of a unique 2D supramolecular architecture . Similarly, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined by X-ray diffraction analysis, providing insights into its conformation and intermolecular interactions .

Chemical Reactions Analysis

(2,5-Dimethoxyphenyl)thiourea derivatives can participate in various chemical reactions. For instance, thiourea has been used in [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the formation of diverse 2-amino-4,5-dihydrothiophenes . This demonstrates the versatility of thiourea derivatives in synthetic chemistry, particularly in constructing heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,5-Dimethoxyphenyl)thiourea derivatives are influenced by their molecular structure. For example, the synthesis of poly(2,5-thienylene-1,2-dimethoxy-ethenylene) resulted in a polymer with a molecular weight of 5500 daltons, an optical band gap of 2.13 eV, and a conductivity of 0.4 S cm^-1 upon iodine doping, indicating its potential use in electronic applications . The conformational and crystal structure analysis of acyl thiourea compounds, such as (2,2-dimethyl-propionyl) thiourea, revealed the presence of intramolecular hydrogen bonds that stabilize the conformation and contribute to the material's properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • The reaction of alpha-cyanooxiranes with thiourea leads to the formation of 2-aminothiazolinone and 2-aminothiazole derivatives, including 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one. These derivatives are of interest due to their unique crystal structures and hydrogen bonding patterns (Toplak et al., 2003).

Chemical Sensing and Detection

  • A novel fluorescence probe based on p-acid-Br was developed for thiourea detection. This probe, utilizing a derivative of (2,5-Dimethoxyphenyl)thiourea, showed high specificity and excellent stability in detecting thiourea concentrations in water and fruit juice samples. The sensitivity and reproducibility of this method demonstrate potential applications in sensing other organic compounds (Wang et al., 2016).

Medicinal Chemistry and Drug Design

  • Thiourea derivatives, including those with the (2,5-Dimethoxyphenyl) moiety, have shown significant potential in medicinal chemistry. For example, certain derivatives have been identified as potent inhibitors of human immunodeficiency virus type-1 reverse transcriptase, highlighting their therapeutic potential in the treatment of viral infections (Weitman et al., 2011).

Biological Activity and Interaction Studies

  • The structural characteristics of substituted thioureas, including those with a 2,5-dimethoxy substitution, have been studied to understand their biological activity. These compounds exhibit notable antiviral activity and can inhibit key enzymes like reverse transcriptase. Detailed structural analysis of these thioureas provides insights into their molecular interactions and biological functions (Venkatachalam et al., 2005).

Safety And Hazards

Safety data sheets suggest that (2,5-Dimethoxyphenyl)thiourea may form combustible dust concentrations in air and is harmful if swallowed . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Future Directions

A recent study suggests that N-2,5-dimethylphenylthiourea acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

(2,5-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGQKHQZDDTIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374344
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxyphenyl)thiourea

CAS RN

67617-98-5
Record name (2,5-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67617-98-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MSM Yusof, NR Azmi, BM Yamin - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title molecule, C13H17ClN2O3S, shows an anti and syn disposition of the butanoyl and 2,5-dimethoxyphenyl groups with respect to the thione and is stabilized by intramolecular N…
Number of citations: 2 scripts.iucr.org
M Weitman, K Lerman, A Nudelman, DT Major… - European journal of …, 2011 - Elsevier
The reverse transcriptase (RT) of the human immunodeficiency virus type-1 (HIV-1) is still a prime target for drug development due to the continuing need to block drug-resistant RT …
Number of citations: 18 www.sciencedirect.com
GL Tembe, SB Kokatnur, ASR Murty - … of the Indian Academy of Sciences …, 1986 - Springer
Several mixed ligand complexes of nickel(II) and cobalt(II) acetylacetonates with N-substituted thioureas such as ortho, meta and para chlorophenyl, parabromophenyl and orthotolyl …
Number of citations: 2 link.springer.com
A Saeed, U Flörke, MF Erben - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
This review provides an overview of the chemistry, structure and potential applications of 1-(acyl/aroyl)-3-(mono-substituted) and 1-(acyl/aroyl)-3,3-(di-substituted) thioureas, with …
Number of citations: 218 www.tandfonline.com
NW Awang, BM Yamin, SFM Yusoff - Zeitschrift für Kristallographie …, 2013 - degruyter.com
Crystal structure of N(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodo- benzamide, C12H15IN2O2S Page 1 Crystal structure of N(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodobenzamide, …
Number of citations: 1 www.degruyter.com

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